molecular formula C25H20N4O3 B11702621 N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide CAS No. 297147-91-2

N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide

Cat. No.: B11702621
CAS No.: 297147-91-2
M. Wt: 424.5 g/mol
InChI Key: WEGBNVJTBUUKNO-UHFFFAOYSA-N
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Description

N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide is a structurally complex molecule featuring a furan-2-carboxamide core, a phenyl diazenyl (azo) group, and a ketophenyl moiety. This compound has garnered attention in antiviral research, particularly against monkeypox virus (MPXV).

Properties

CAS No.

297147-91-2

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-oxo-2-phenyl-1-(4-phenyldiazenylanilino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C25H20N4O3/c30-23(18-8-3-1-4-9-18)24(27-25(31)22-12-7-17-32-22)26-19-13-15-21(16-14-19)29-28-20-10-5-2-6-11-20/h1-17,24,26H,(H,27,31)

InChI Key

WEGBNVJTBUUKNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Modifications

The furan-2-carboxamide scaffold is versatile, with modifications influencing bioactivity and physicochemical properties. Key structural analogues include:

Substituent Variations on the Phenyl Group
  • N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl)furan-2-carboxamide (Compound 20, ): Features tert-butyl groups and a thiophene ring. Exhibits distinct ¹H NMR shifts (e.g., δ 7.52 for furan protons) and a molecular mass of 396.2 g/mol .
  • N-{2-[(4-Chlorobenzyl)carbamoyl]phenyl}furan-2-carboxamide (4d, ) :
    • Substituted with a 4-chlorobenzyl group.
    • Synthesized in 72% yield with a melting point of 213–215°C .
Azo Group (Phenyldiazenyl) Derivatives
  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide (): Shares the phenyldiazenyl group but incorporates a benzisothiazole core. Molecular mass: 566.8 g/mol; notable for chlorine substituents .
Heterocyclic Modifications
  • N-[4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Integrates a thiazole ring, enhancing structural diversity. Molecular formula: C₁₈H₁₇N₃O₄S; molecular mass: 371.4 g/mol .
Antiviral Activity
  • The target compound demonstrated strong docking scores (-12.2 to -10.4 kcal/mol) against MPXV proteins, outperforming analogues like Dorsilurin K and Mangostin .
  • N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide ():
    • Shares the furan carboxamide core but includes a sulfonylpiperazine group; also active against MPXV .
Enzyme Inhibition
  • N-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)furan-2-carboxamide (31, ): Acts as a carbonic anhydrase inhibitor, highlighting the scaffold’s adaptability to non-antiviral targets .
Insect Growth Regulation
  • Analogues like N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide () exhibit insecticidal activity, underscoring structural versatility .

NMR and Spectroscopic Comparisons

  • Compound 60 () :
    • ¹H NMR (CD₃OD): δ 7.52 (furan-H), 6.30 (s, NH), 1.34 (tert-butyl) .
  • Compound 4d () :
    • ¹H NMR signals for furan protons at δ 7.5–6.3, similar to the target’s expected shifts .

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